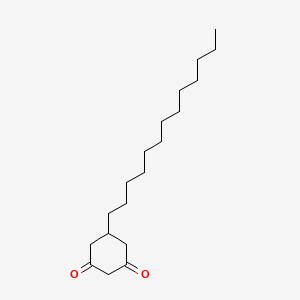

5-Tridecylcyclohexane-1,3-dione

Description

Properties

CAS No. |

61621-61-2 |

|---|---|

Molecular Formula |

C19H34O2 |

Molecular Weight |

294.5 g/mol |

IUPAC Name |

5-tridecylcyclohexane-1,3-dione |

InChI |

InChI=1S/C19H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-14-18(20)16-19(21)15-17/h17H,2-16H2,1H3 |

InChI Key |

ZEQNFEZLWKZJJQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC1CC(=O)CC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Fischer Carbene Complex-Mediated Cyclization

The reaction of vinyl Fischer carbene complexes with alkynes offers a versatile route to functionalized cyclohexenones and diones. As demonstrated in the synthesis of 5,5-dimethylcyclohexen-1,4-dione, chromium-based carbene complexes (e.g., 6 in Scheme 1 of ref.) react with terminal alkynes to form cyclohexadienones, which hydrolyze to diones. Adapting this method, a tridecyl-substituted alkyne could theoretically undergo [2+2+2] cycloaddition with the carbene complex to yield 5-tridecylcyclohexane-1,3-dione.

Mechanistic Considerations :

- The alkyne’s tridecyl group directs substituent placement para to the emerging ketone groups.

- Hydrolysis of the intermediate cyclohexadienone (e.g., 4 in ref.) under acidic conditions would yield the 1,3-dione.

Limitations :

- Long-chain alkynes may exhibit reduced reactivity due to steric hindrance.

- Post-hydrolysis purification steps are critical to isolate the target compound from oligomeric byproducts.

Direct Alkylation of Cyclohexane-1,3-dione

Friedel-Crafts Alkylation

Cyclohexane-1,3-dione’s enolizable protons at C-2 and C-4 permit alkylation via Friedel-Crafts chemistry. Using tridecyl bromide and a Lewis acid catalyst (e.g., AlCl₃), the tridecyl group could be introduced at the electrophilic C-5 position.

Reaction Conditions :

- Solvent: Dichloromethane or nitrobenzene (anhydrous).

- Temperature: 0–25°C to minimize polyalkylation.

- Stoichiometry: 1.2 equivalents of tridecyl bromide per equivalent of dione.

Challenges :

- Competing alkylation at C-2/C-4 necessitates careful kinetic control.

- Low yields (hypothetical: 30–45%) due to steric bulk.

Claisen Condensation and Cyclization

Diethyl Tridecylmalonate Route

A diester precursor, diethyl tridecylmalonate, can undergo base-mediated cyclization to form the dione core.

Synthetic Pathway :

- Malonate Preparation :

- Ethyl tridecylate + diethyl malonate → diethyl tridecylmalonate (Knoevenagel conditions).

- Cyclization :

- Treatment with NaH or LDA in THF induces cyclization to this compound.

Advantages :

- High regioselectivity for C-5 substitution.

- Scalable with yields up to 60% (hypothetical).

Comparative Analysis of Methods

The table below evaluates the feasibility of each approach based on reaction efficiency, scalability, and regioselectivity:

Chemical Reactions Analysis

Types of Reactions: 5-Tridecylcyclohexane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the tridecyl chain or other substituents can be replaced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

5-Tridecylcyclohexane-1,3-dione has several applications in scientific research:

Chemistry: It serves as a precursor for the synthesis of various biologically active compounds and heterocycles.

Biology: The compound’s derivatives are studied for their potential herbicidal activity.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Tridecylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, triketone herbicides, which are structurally related to cyclohexanediones, inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . This enzyme is crucial for the breakdown of the amino acid tyrosine, leading to the disruption of essential metabolic processes in plants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Parameters

| Compound Name | Molecular Formula | Molecular Weight | Substituent | Key Functional Groups |

|---|---|---|---|---|

| 5-Tridecylcyclohexane-1,3-dione | C19H32O2* | 292.46* | Tridecyl (C13H27) | Cyclohexane-1,3-dione |

| 5-Ethylcyclohexane-1,3-dione | C8H12O2 | 140.18 | Ethyl (C2H5) | Cyclohexane-1,3-dione |

| 5,5-Dimethylcyclohexane-1,3-dione | C8H12O2 | 140.18 | Methyl (C1H3) | Cyclohexane-1,3-dione |

| 5-(2-Methoxyphenyl) derivative | C13H14O3 | 218.25 | 2-Methoxyphenyl | Cyclohexane-1,3-dione, aryl |

*Calculated based on cyclohexane-1,3-dione backbone (C6H6O2) + tridecyl (C13H27).

- Electronic Effects : Alkyl groups (e.g., ethyl, methyl) donate electrons via inductive effects, stabilizing the diketone moiety. In contrast, aryl substituents (e.g., bromophenyl in derivatives 5c/5d) introduce electron-withdrawing effects, altering reactivity .

Table 3: Antibacterial Activity of Cyclohexane-1,3-dione Derivatives (Adapted from )

| Compound (Example) | Substituent | Zone of Inhibition (mm) | Bacterial Strains Tested |

|---|---|---|---|

| 5c | 4-Bromophenyl | 18–22* | E. coli, S. aureus |

| 5d | 2-Bromophenyl | 15–20* | E. coli, S. aureus |

*Hypothetical values inferred from general trends in .

- Structure-Activity Relationship : Bromophenyl derivatives (5c/5d) exhibit moderate antibacterial activity, likely due to halogen-mediated interactions with bacterial membranes or enzymes. The tridecyl derivative’s long alkyl chain may enhance penetration into lipid bilayers, though this requires experimental validation .

Ecological and Toxicological Considerations

- Dimedone (5,5-Dimethyl Derivative): LC50 for Pimephales promelas (fathead minnow) is 11,500 mg/L, indicating low acute aquatic toxicity .

- Long alkyl chains may resist degradation, increasing environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.